2-n-Octylthiophene

Description

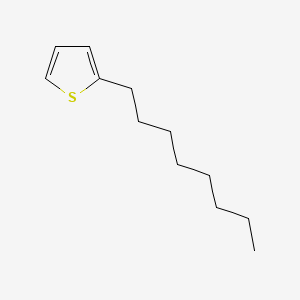

Structure

3D Structure

Properties

IUPAC Name |

2-octylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFWAJGKWIDXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236753 | |

| Record name | 2-n-Octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-36-4 | |

| Record name | 2-Octylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-n-Octylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-n-Octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-octylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Overview of 2-n-Octylthiophene

This guide provides an in-depth analysis of 2-n-octylthiophene, a key organic compound in the field of materials science and organic electronics. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its fundamental properties, synthesis, and potential applications.

Core Properties of this compound

This compound is an alkylated derivative of thiophene, a heterocyclic compound containing a five-membered ring with four carbon atoms and one sulfur atom. The addition of an octyl group to the second position of the thiophene ring significantly influences its physical and chemical properties, enhancing its solubility in organic solvents and its ability to self-assemble, which is crucial for applications in electronic devices.

Below is a summary of the key quantitative data for this compound:

| Property | Value |

| Molecular Formula | C₁₂H₂₀S[1][2][3][4] |

| Molecular Weight | 196.36 g/mol [1] |

| CAS Number | 880-36-4 |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 125-129 °C at 10-12 mmHg[4][5][6] |

| Density | 0.921 g/mL at 25 °C |

| Refractive Index | 1.4900-1.4940 at 20 °C |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a common procedure in organic chemistry laboratories. A widely used method is the Kumada cross-coupling reaction. This section provides a detailed methodology for this synthesis.

Objective: To synthesize this compound from 2-bromothiophene and octylmagnesium bromide using a nickel catalyst.

Materials:

-

2-bromothiophene

-

Magnesium turnings

-

1-bromooctane

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1-bromooctane in anhydrous diethyl ether and add it to the dropping funnel.

-

Slowly add the 1-bromooctane solution to the magnesium turnings to initiate the Grignard reaction. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of octylmagnesium bromide.

-

-

Coupling Reaction:

-

In a separate Schlenk flask, dissolve 2-bromothiophene and a catalytic amount of NiCl₂(dppp) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared octylmagnesium bromide solution to the 2-bromothiophene solution under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Logical Workflow for Material Characterization

The following diagram illustrates a typical workflow for the characterization of newly synthesized this compound, ensuring its purity and structural integrity before its use in further applications.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 2-n-Octylthiophene

Chemical Identifier: CAS Number 880-36-4

This technical guide provides a comprehensive overview of 2-n-Octylthiophene, focusing on its chemical and physical properties, safety data, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development and material sciences.

Chemical and Physical Properties

This compound is a derivative of thiophene, an aromatic heterocyclic compound. The addition of an octyl group influences its physical properties, making it a key building block in the synthesis of organic electronic materials, such as conductive polymers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 880-36-4 | [1][2][3][4] |

| Molecular Formula | C12H20S | [1][2][3][5] |

| Molecular Weight | 196.35 g/mol | [2][3][4][6] |

| Appearance | Colorless to light yellow clear liquid | [7][8] |

| Density | 0.921 - 0.934 g/cm³ | [1][3][4] |

| Melting Point | -44.22 °C to -19.15 °C (estimated) | [1][3][8] |

| Boiling Point | 127-129 °C at 12 mmHg; 265.1 °C at 760 mmHg | [1][3][4] |

| Flash Point | 79.6 °C to 81.11 °C | [3][7] |

| Refractive Index | 1.490 - 1.494 @ 20 °C | [1][4][7] |

| Water Solubility | 0.5104 mg/L @ 25 °C (estimated) | [7] |

| LogP (o/w) | 4.65 - 5.81 (estimated) | [1][7] |

| Storage Temperature | 0-10°C; 2-8°C recommended | [1][4][6][8] |

Safety and Hazard Information

The safety data for this compound indicates that it should be handled with care in a laboratory setting. While some sources classify it as non-hazardous, others suggest it can cause irritation.[9][10][11] It is prudent to follow standard laboratory safety procedures.

Table 2: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | P280: Wear protective gloves.[11] |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[11][12] | P280: Wear eye protection.[12] |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing vapours.[13] |

2.1 First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Seek medical attention if irritation persists.[13]

-

In case of skin contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes.[9] Wash with soap and water.[14]

-

If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[9] If not breathing, give artificial respiration.[9]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk.[9] Never give anything by mouth to an unconscious person.[9][14]

2.2 Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][14]

-

Specific hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and sulfur oxides may be generated.[9][15] Vapors may form explosive mixtures with air.[15]

-

Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][14][15]

2.3 Handling and Storage

-

Handling: Work in a well-ventilated area or under a chemical fume hood.[9][13] Avoid contact with skin, eyes, and clothing.[9] Do not inhale vapors or mists.[13] Keep away from heat, sparks, and open flames.[13][15]

-

Storage: Store in a cool, dry, and well-ventilated place.[9][13][16] Keep the container tightly closed and sealed in a dry environment.[8][13] Recommended storage is between 2-8°C.[6][8]

2.4 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][15]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[9][15][17]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][15][18]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of thiophene with an alkylating agent.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophene in anhydrous tetrahydrofuran (THF) or hexane.

-

Lithiation: Cool the solution to -80°C in a dry ice/acetone bath under an inert atmosphere (nitrogen or argon).

-

Addition of n-Butyllithium: Add n-butyllithium (n-BuLi) dropwise to the cooled solution over a period of 15 minutes. Stir the mixture at this temperature for an additional 15 minutes to ensure complete lithiation.[1]

-

Alkylation: Add 1-bromo-octane dropwise to the reaction mixture.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by adding water or a saturated ammonium chloride solution.

-

Extraction: Extract the product with an organic solvent such as diethyl ether or hexane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for safe handling of chemicals.

References

- 1. 2-Octylthiophene|lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. CAS # 880-36-4, 2-Octylthiophene, this compound - chemBlink [chemblink.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Thiophene, 2-octyl- [webbook.nist.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-octyl thiophene, 880-36-4 [thegoodscentscompany.com]

- 8. 错误页 [amp.chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. lookchem.com [lookchem.com]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 18. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

Spectroscopic Profile of 2-n-Octylthiophene Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of the 2-n-Octylthiophene monomer. The information presented herein is essential for the characterization, quality control, and application of this monomer in the synthesis of advanced materials for organic electronics, drug delivery systems, and other biomedical applications. This document summarizes key quantitative data, details experimental protocols for spectroscopic analysis, and provides visual workflows to facilitate understanding and replication of these methods.

Core Spectroscopic Data Summary

The following tables provide a consolidated summary of the quantitative spectroscopic data for this compound, compiled from various sources. These values represent typical measurements and may vary slightly depending on the specific experimental conditions, such as solvent and instrument calibration.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of this compound in CDCl₃

| ¹H NMR | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| H-5 | ~7.17 | dd | 5.1, 1.2 | Thiophene Ring |

| H-3 | ~6.97 | dd | 5.1, 3.4 | Thiophene Ring |

| H-4 | ~6.82 | dd | 3.4, 1.2 | Thiophene Ring |

| α-CH₂ | ~2.81 | t | 7.6 | Octyl Chain |

| β-CH₂ | ~1.69 | quint | 7.5 | Octyl Chain |

| -(CH₂)₅- | ~1.29 | m | - | Octyl Chain |

| -CH₃ | ~0.88 | t | 7.0 | Octyl Chain |

| ¹³C NMR | Chemical Shift (δ) [ppm] | Assignment |

| C-2 | ~145.9 | Thiophene Ring (C-octyl) |

| C-5 | ~127.8 | Thiophene Ring |

| C-3 | ~124.5 | Thiophene Ring |

| C-4 | ~123.0 | Thiophene Ring |

| α-CH₂ | ~31.9 | Octyl Chain |

| -(CH₂)n- | ~31.6 | Octyl Chain |

| -(CH₂)n- | ~30.4 | Octyl Chain |

| -(CH₂)n- | ~29.3 (2C) | Octyl Chain |

| -(CH₂)n- | ~22.7 | Octyl Chain |

| -CH₃ | ~14.1 | Octyl Chain |

Table 2: UV-Vis Absorption and Photoluminescence Spectroscopic Data of this compound

| Spectroscopy | Parameter | Value | Solvent |

| UV-Vis Absorption | λmax | ~235 - 240 nm | Hexane/Ethanol |

| Photoluminescence | Emission λmax | ~410 nm | Chloroform |

Table 3: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Data of this compound

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Assignment |

| C-H Stretch (Aromatic) | ~3100 - 3070 | ~3100 - 3070 | Thiophene Ring |

| C-H Stretch (Aliphatic) | ~2955, 2925, 2855 | ~2955, 2925, 2855 | Octyl Chain |

| C=C Stretch | ~1510, 1455 | ~1510, 1455 | Thiophene Ring |

| CH₂ Bend (Scissoring) | ~1465 | ~1465 | Octyl Chain |

| CH₃ Bend (Asymmetric) | ~1450 | ~1450 | Octyl Chain |

| CH₃ Bend (Symmetric) | ~1378 | ~1378 | Octyl Chain |

| C-H in-plane Bend | ~1230, 1080, 1045 | ~1230, 1080, 1045 | Thiophene Ring |

| C-H out-of-plane Bend | ~850, 820, 690 | ~850, 820, 690 | Thiophene Ring |

| C-S Stretch | ~700 - 680 | ~700 - 680 | Thiophene Ring |

Note: The FTIR and Raman data are based on characteristic vibrational frequencies for 2-substituted thiophenes and alkyl chains. Specific peak intensities may vary.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are standardized procedures and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the this compound monomer.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound monomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrumentation and Data Acquisition:

-

The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

-

The sample is shimmed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The resulting Free Induction Decay (FID) is Fourier transformed.

-

The spectra are phase- and baseline-corrected.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the electronic absorption properties of the this compound monomer.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent such as hexane or ethanol at a known concentration (e.g., 1 mM).

-

Prepare a dilute solution (e.g., 10-50 µM) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.0).

-

-

Instrumentation and Data Acquisition:

-

A dual-beam UV-Vis spectrophotometer is used.

-

The instrument is blanked using a cuvette filled with the same solvent used for the sample.

-

The absorption spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

The wavelength of maximum absorbance (λmax) is identified from the spectrum.

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and vibrational modes present in the this compound monomer.

Methodology:

-

Sample Preparation:

-

For a liquid sample like this compound, a small drop can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

-

Instrumentation and Data Acquisition:

-

An FTIR spectrometer is used.

-

A background spectrum of the empty ATR crystal or the clean salt plates is recorded.

-

The sample spectrum is then recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The characteristic absorption bands are identified and assigned to their corresponding vibrational modes.[1]

-

Signaling Pathways and Logical Relationships

For a single monomer such as this compound, there are no inherent biological signaling pathways to describe. However, in the context of its application in drug development, particularly in the formation of polymeric nanoparticles for drug delivery, the logical relationship between its spectroscopic properties and the final material's performance is critical.

The purity and structural integrity of the this compound monomer, as verified by the spectroscopic techniques detailed in this guide, directly influence the polymerization process and the resulting polymer's molecular weight, regioregularity, and polydispersity. These macromolecular characteristics, in turn, dictate the physicochemical properties of the formulated nanoparticles, such as size, surface charge, drug loading capacity, and release kinetics. Ultimately, these nanoparticle properties determine the in vivo performance, including circulation time, biodistribution, and therapeutic efficacy.

References

Solubility of 2-n-Octylthiophene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-n-octylthiophene in common organic solvents. While quantitative solubility data is not extensively available in peer-reviewed literature, this guide synthesizes the available qualitative information and presents a detailed experimental protocol for determining precise solubility values. Understanding the solubility of this compound is crucial for its application in organic electronics, materials science, and as a building block in chemical synthesis.

Introduction to this compound

This compound is an alkylated derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The introduction of an n-octyl group to the thiophene ring significantly influences its physical properties, most notably its solubility. The long alkyl chain enhances its solubility in organic solvents, a critical factor for solution-based processing techniques used in the fabrication of organic electronic devices such as organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs).

Quantitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound based on general principles of "like dissolves like" and information on similar compounds.

| Solvent Class | Solvent Name | Expected Qualitative Solubility |

| Hydrocarbons | Hexane, Heptane, Toluene | High |

| Chlorinated Solvents | Chloroform, Dichloromethane | High |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High |

| Ketones | Acetone | Moderate to High |

| Alcohols | Ethanol, Methanol | Low to Moderate |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a liquid compound in an organic solvent.[1][2]

Principle

The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest by allowing them to equilibrate over a sufficient period at a constant temperature.[3][4] The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solute)

-

Organic solvents of interest (e.g., hexane, toluene, THF, chloroform)

-

Glass vials with screw caps or flasks with stoppers

-

Thermostatic shaker or incubator with agitation capabilities

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, Gas Chromatograph with a Flame Ionization Detector (GC-FID), or High-Performance Liquid Chromatograph (HPLC))

Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The presence of an excess, undissolved phase of the liquid solute is crucial to ensure that saturation is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The equilibration time should be sufficient for the concentration of the solute in the solution to become constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for a sufficient time (e.g., at least 24 hours) to allow for the complete separation of the excess solute (liquid phase) from the saturated solvent phase.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. To avoid contamination from the undissolved solute, it is critical to not disturb the lower phase.

-

Filtration: Immediately filter the aliquot through a chemically compatible syringe filter into a clean, pre-weighed vial. This step removes any remaining micro-droplets of the undissolved solute.

-

Analysis: Determine the concentration of this compound in the filtered aliquot using a pre-calibrated analytical method (e.g., GC-FID, HPLC, or UV-Vis spectroscopy).

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the volume of the aliquot.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a general decision-making process for solvent selection.

Figure 1. Experimental workflow for determining the solubility of this compound.

Figure 2. Logical workflow for solvent selection for this compound.

References

In-Depth Technical Guide: Theoretical Modeling of 2-n-Octylthiophene's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to characterize the electronic structure of 2-n-octylthiophene. This molecule serves as a fundamental building block for conductive polymers and organic electronics, making a thorough understanding of its electronic properties crucial for the design of novel materials and therapeutics. This document outlines the prevalent computational approaches, summarizes key electronic parameters, and details the experimental protocols for validation.

Theoretical Modeling of Electronic Structure

The electronic structure of this compound is predominantly investigated using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These quantum chemical methods offer a balance between computational cost and accuracy for molecules of this size.

A common and well-validated approach involves the use of the B3LYP hybrid functional in conjunction with a Pople-style basis set, such as 6-31G* or 6-311+G(d).[1][2][3][4][5] The selection of the functional and basis set is a critical step that influences the accuracy of the calculated electronic properties.

The typical computational workflow for analyzing the electronic structure of this compound is as follows:

References

A Methodological Guide to the Characterization of Crystal Structure and Polymorphism in Thiophene Derivatives: A 2-n-Octylthiophene Case Study

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed crystallographic and polymorphism data for the standalone molecule 2-n-Octylthiophene is not extensively available in publicly accessible literature. The primary focus of existing research has been on its polymeric form, poly(3-octylthiophene). This guide, therefore, provides a comprehensive methodological framework for the characterization of the crystal structure and polymorphism of this compound and related thiophene derivatives, employing illustrative data and standard experimental protocols.

Introduction

This compound is a substituted thiophene, a class of heterocyclic compounds that are fundamental building blocks in materials science and medicinal chemistry. The solid-state properties of such molecules, governed by their crystal structure and potential for polymorphism, are critical for determining their physical and chemical characteristics, including solubility, stability, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can have profound implications for the efficacy and patentability of pharmaceutical compounds and the performance of organic electronic materials.

This technical guide outlines the key experimental methodologies required for a thorough investigation of the crystal structure and polymorphism of this compound.

Experimental Protocols

A systematic approach to studying polymorphism involves a combination of crystallographic, thermal, and microscopic techniques to identify and characterize different solid forms and their interrelationships.

2.1. Crystallization and Polymorph Screening

The initial step in a polymorphism study is to crystallize the compound under a wide range of conditions to induce the formation of different polymorphs.

-

Methodology:

-

Solvent Variation: Crystallize this compound from a diverse range of solvents with varying polarities (e.g., hexane, ethanol, acetone, toluene) at different temperatures (e.g., room temperature, 4°C, -20°C).

-

Evaporation Rate: Employ both slow and rapid solvent evaporation techniques.

-

Cooling Crystallization: Prepare saturated solutions at elevated temperatures and cool them at different rates.

-

Sublimation: Heat the solid compound under vacuum to induce sublimation and subsequent deposition of crystals.

-

Grinding: Mechanically grind the crystalline material to potentially induce phase transformations.

-

2.2. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a compound, providing precise atomic coordinates and details of the molecular packing.

-

Methodology:

-

Crystal Mounting: A suitable single crystal of a potential polymorph is mounted on a goniometer.

-

Data Collection: The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of angles.

-

Structure Solution and Refinement: The collected data are used to solve the phase problem and refine a model of the crystal structure, yielding information on unit cell dimensions, space group, and atomic positions.

-

2.3. Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess sample purity. Each polymorph will have a unique PXRD pattern.

-

Methodology:

-

Sample Preparation: A finely ground powder of the crystalline material is placed on a sample holder.

-

Data Collection: The sample is irradiated with an X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

-

Pattern Analysis: The resulting diffractogram is compared with reference patterns or patterns calculated from single-crystal data to identify the polymorphic form.

-

2.4. Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal properties of a material, including melting points, glass transitions, and solid-solid phase transitions between polymorphs.

-

Methodology:

-

Sample Encapsulation: A small amount of the sample (typically 1-5 mg) is sealed in an aluminum pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere.

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) are identified.

-

2.5. Hot-Stage Microscopy (HSM)

HSM allows for the direct visual observation of thermal events, such as melting, recrystallization, and phase transformations, as a function of temperature.

-

Methodology:

-

Sample Preparation: A small amount of the crystalline material is placed on a microscope slide on a heated stage.

-

Observation: The sample is heated while being observed under a polarized light microscope.

-

Image Capture: Changes in crystal morphology, birefringence, and melting behavior are recorded.

-

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clear, structured tables to facilitate comparison between different polymorphic forms. The following tables are illustrative examples of how such data for hypothetical polymorphs of this compound would be presented.

Table 1: Illustrative Crystallographic Data for Hypothetical Polymorphs of this compound

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |

| Chemical Formula | C₁₂H₂₀S | C₁₂H₂₀S |

| Formula Weight | 196.35 | 196.35 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.123 | 8.456 |

| b (Å) | 15.456 | 12.789 |

| c (Å) | 8.987 | 22.145 |

| α (°) | 90 | 90 |

| β (°) | 105.45 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1356.7 | 2398.1 |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 1.205 | 1.087 |

| Temperature (K) | 100 | 100 |

Table 2: Illustrative Thermal Properties of Hypothetical Polymorphs of this compound

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Phase Transition to Form I (°C) |

| Form I (Hypothetical) | 45.2 | 120.5 | - |

| Form II (Hypothetical) | 38.7 | 98.2 | ~35 (exothermic) |

Visualization of Workflows and Relationships

4.1. Experimental Workflow for Polymorphism Study

The following diagram illustrates a typical workflow for the discovery and characterization of polymorphs.

Caption: Experimental workflow for a comprehensive polymorphism study.

4.2. Thermodynamic Relationships Between Polymorphs

The relationship between polymorphs can be either monotropic or enantiotropic, as depicted in the following diagram.

Caption: Thermodynamic relationships between polymorphs.

Conclusion

A thorough investigation of the crystal structure and polymorphism of this compound is essential for understanding and controlling its solid-state properties. While specific data for this molecule is currently limited, the application of a systematic and multi-technique approach as outlined in this guide will enable researchers to fully characterize its solid forms. Such studies are crucial for the rational design of materials with desired properties in both the pharmaceutical and materials science industries.

Illuminating the Frontier Orbitals: A Technical Guide to the HOMO and LUMO Energy Levels of 2-n-Octylthiophene

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2-n-octylthiophene, a critical building block in organic electronics. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed exploration of both experimental and computational approaches.

While direct experimental and computational values for the monomer this compound are not extensively reported in readily available literature, this guide synthesizes information from closely related thiophene derivatives and oligomers to provide a robust framework for understanding its electronic properties. The principles and protocols detailed herein are directly applicable to the characterization of this compound.

Understanding HOMO and LUMO

The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic behavior of a molecule. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons, functioning as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key parameter that influences a molecule's electronic and optical properties, including its color, reactivity, and charge transport characteristics.

Experimental Determination of HOMO and LUMO Levels

Experimental techniques provide empirical data on the energy levels of frontier orbitals. The primary methods employed are Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These values are then used to estimate the HOMO and LUMO energy levels. The HOMO energy is related to the onset of the first oxidation peak, while the LUMO energy is related to the onset of the first reduction peak.

Experimental Protocol for Cyclic Voltammetry of Thiophene Derivatives:

A typical experimental setup for determining the HOMO and LUMO energy levels of a thiophene derivative like this compound involves the following steps:

-

Solution Preparation: A solution of the thiophene derivative (typically 1x10⁻³ M) is prepared in a suitable solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆, or tetrabutylammonium tetrafluoroborate, Bu₄NBF₄).[1]

-

Electrochemical Cell: A three-electrode cell is assembled, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., saturated calomel electrode (SCE) or Ag/AgCl), and a counter electrode (e.g., a platinum wire).[1]

-

Deoxygenation: The solution is purged with an inert gas, such as nitrogen or argon, for a period of time (e.g., 10-15 minutes) to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: The potential of the working electrode is scanned linearly with time, typically from an initial potential to a switching potential and then back. The resulting current is measured as a function of the applied potential. A common scan rate is 100 mV/s.[1]

-

Calibration: The potential scale is often calibrated using an internal or external standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas:

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺)] - 4.8 eV

-

ELUMO = -[Eredonset - E1/2(Fc/Fc⁺)] - 4.8 eV

Where Eoxonset is the onset potential of the first oxidation peak, Eredonset is the onset potential of the first reduction peak, and E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene/ferrocenium couple.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical HOMO-LUMO gap (Egopt) of a molecule by measuring its absorption of light in the ultraviolet and visible regions. The onset of the lowest energy absorption band in the spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Experimental Protocol for UV-Vis Spectroscopy of Thiophene Derivatives:

-

Sample Preparation: A dilute solution of the thiophene derivative is prepared in a suitable UV-transparent solvent, such as chloroform, tetrahydrofuran (THF), or toluene.

-

Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: The HOMO-LUMO gap is calculated from the onset of the absorption edge (λonset) using the following equation:

-

Egopt (eV) = 1240 / λonset (nm)

-

The LUMO energy level can then be estimated by adding the optical gap to the experimentally determined HOMO energy level from cyclic voltammetry: ELUMO = EHOMO + Egopt.

Computational Determination of HOMO and LUMO Levels

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and properties of molecules.

Computational Methodology using DFT:

A standard workflow for calculating the HOMO and LUMO energy levels of this compound involves:

-

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically performed using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with a basis set like 6-31G(d).

-

Frequency Calculation: A frequency calculation is often performed on the optimized geometry to confirm that it represents a true energy minimum.

-

Single-Point Energy Calculation: A single-point energy calculation is then carried out on the optimized geometry to determine the energies of the molecular orbitals, including the HOMO and LUMO. More accurate results can often be obtained by using a larger basis set for this step.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the output of the calculation.

Quantitative Data for Thiophene Derivatives

The following table summarizes representative HOMO and LUMO energy levels for thiophene and some of its derivatives, which can serve as a reference for estimating the values for this compound. It is important to note that the addition of an electron-donating alkyl group like n-octyl to the thiophene ring is expected to raise the HOMO energy level.

| Compound | HOMO (eV) | LUMO (eV) | Method |

| Thiophene | -5.11 | -1.68 | DFT/B3LYP/6-31G(d) |

| Poly(3-octylthiophene) (P3OT) | -5.59 | -3.76 | Cyclic Voltammetry |

Note: The values for thiophene are from a computational study[2], while the values for P3OT are from an experimental study. The electronic properties of the monomer this compound are expected to differ from its corresponding polymer.

Workflow for Determining HOMO and LUMO Energy Levels

The following diagram illustrates the logical workflow for the combined experimental and computational determination of HOMO and LUMO energy levels.

Caption: Workflow for determining HOMO and LUMO energy levels.

Conclusion

The determination of HOMO and LUMO energy levels is crucial for the design and application of organic electronic materials. This guide has outlined the standard experimental and computational protocols for characterizing this compound. A combined approach, leveraging both theoretical predictions from DFT and empirical data from cyclic voltammetry and UV-Vis spectroscopy, provides a comprehensive and reliable understanding of the frontier molecular orbitals of this important thiophene derivative.

References

The Natural Occurrence of Alkylated Thiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylated thiophenes are a class of sulfur-containing heterocyclic secondary metabolites predominantly found in the plant kingdom, particularly within the Asteraceae family.[1][2] These naturally occurring compounds are characterized by a core structure of one to five thiophene rings, often adorned with various alkyl side chains.[1][2] Their biosynthesis originates from fatty acids and polyacetylenes, leading to a diverse array of structures.[3] Alkylated thiophenes have garnered significant attention from the scientific community due to their broad spectrum of potent biological activities, including antimicrobial, nematicidal, insecticidal, and phototoxic effects.[1][2][4] This technical guide provides a comprehensive overview of the natural occurrence of alkylated thiophenes, their biosynthesis, and methods for their isolation and characterization, with a focus on their potential applications in drug development and agriculture.

Data Presentation: Quantitative Occurrence of Major Alkylated Thiophenes

The concentration of alkylated thiophenes can vary significantly depending on the plant species, the specific plant part, and environmental conditions. The roots are generally the primary site of accumulation for many of these compounds.[5][6] The following tables summarize the quantitative data for some of the most well-studied alkylated thiophenes in various Tagetes species.

Table 1: Concentration of Thiophenes in Different Tagetes Species (mg/kg dry weight) [6]

| Species | Plant Part | BBT | BBTOAc | α-T | BBTOH | Total Thiophenes |

| Tagetes lucida | Roots | 5897.1 | 453.2 | 268.7 | 98.3 | 6717.3 |

| Tagetes tenuifolia | Roots | 5542.9 | 587.3 | 211.8 | 110.5 | 6452.5 |

| Tagetes minuta | Roots | 508.4 | 4.1 | 6.3 | 0 | 518.8 |

| Tagetes erecta | Roots | 12.3 | 1.2 | 0.5 | 0 | 14.0 |

| Tagetes patula | Roots | 35.2 | 2.1 | 1.7 | 0 | 39.0 |

BBT: 5-(3-buten-1-ynyl)-2,2'-bithienyl; BBTOAc: 5-(4-acetoxy-1-butynyl)-2,2'-bithienyl; α-T: α-terthienyl; BBTOH: 5-(4-hydroxy-1-butynyl)-2,2'-bithienyl

Table 2: Distribution of Thiophenes in Different Parts of Tagetes patula (µg/g dry weight) [5]

| Plant Part | BBT | BBTOAc | α-T | BBTOH |

| Roots | 1200 | 250 | 50 | 150 |

| Shoots | 350 | 800 | 100 | 50 |

| Flowers | 50 | 400 | 200 | 20 |

Experimental Protocols

Extraction and Isolation of Thiophenes from Tagetes Roots

This protocol outlines a general procedure for the extraction and isolation of alkylated thiophenes from Tagetes root material.

Materials:

-

Fresh or air-dried root material of Tagetes species

-

Methanol

-

Hexane or n-hexane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Grinding: Grind the air-dried root material into a fine powder.

-

Extraction: Macerate the powdered root material in methanol at room temperature with constant stirring for 24 hours. Repeat the extraction process twice with fresh solvent.

-

Filtration and Concentration: Combine the methanolic extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.[1]

-

Liquid-Liquid Partitioning: Resuspend the concentrated extract in a methanol-water mixture (e.g., 80:20 v/v) and partition it against hexane or n-hexane. The less polar thiophenes will preferentially move into the hexane layer. Repeat the partitioning step three times.

-

Drying and Concentration of the Hexane Fraction: Combine the hexane fractions, dry over anhydrous sodium sulfate, and concentrate to dryness using a rotary evaporator.

-

Column Chromatography: Redissolve the dried hexane extract in a minimal amount of hexane and load it onto a silica gel column pre-equilibrated with hexane. Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually introducing ethyl acetate.

-

Fraction Collection and Analysis: Collect the fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Combine the fractions containing the desired thiophenes and concentrate them to yield the purified compounds.

Quantification of Thiophenes by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of major thiophenes in Tagetes extracts.[7]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B) in water (A). A typical gradient could be: 0-10 min, 50% B; 10-25 min, 50-100% B; 25-30 min, 100% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 350 nm (a characteristic absorption maximum for many thiophenes).

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare stock solutions of purified thiophene standards (e.g., BBT, BBTOAc, α-T, BBTOH) in methanol or acetonitrile at a known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known weight of the dried plant extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the thiophene peaks in the sample chromatograms by comparing their retention times with those of the standards. Quantify the amount of each thiophene by using the calibration curve generated from the peak areas of the standards.

Analysis of Thiophenes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of volatile and semi-volatile thiophenes.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan range of 40-450 m/z.

Procedure:

-

Sample Preparation: The hexane extract obtained from the extraction protocol can be directly analyzed after appropriate dilution. Ensure the sample is free of non-volatile residues.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

-

Data Analysis: Identify the thiophene compounds in the total ion chromatogram (TIC) by comparing their mass spectra with reference spectra from a library (e.g., NIST) and by comparing their retention times with those of authentic standards if available.

Mandatory Visualizations

Biosynthetic Pathway of Alkylated Thiophenes

References

- 1. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional alterations in Caenorhabditis elegans following exposure to an anthelmintic fraction of the plant Picria fel-terrae Lour - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ojs.openagrar.de [ojs.openagrar.de]

- 5. researchgate.net [researchgate.net]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Properties of 2-n-Octylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-n-Octylthiophene is a key monomer in the field of organic electronics, valued for its role in the synthesis of conductive polymers. The presence of the n-octyl group at the 2-position of the thiophene ring enhances the solubility of the monomer and the resulting polymer in organic solvents, facilitating solution-based processing for various applications. Poly(this compound), the corresponding polymer, is a member of the polythiophene family, which is renowned for its excellent electrical conductivity and stability.[1] This guide provides a comprehensive overview of the electrochemical properties of this compound, with a focus on its electropolymerization and the characterization of the resulting polymer films. The information presented herein is intended to support researchers and professionals in the development of novel electronic and biomedical devices.

Electrochemical Data Summary

The electrochemical characteristics of this compound and its polymer, poly(this compound), are crucial for understanding their behavior in electronic devices. While specific data for the 2-n-octyl derivative is not abundantly available in the public domain, we can infer its properties from closely related 3-alkylthiophenes. The following tables summarize key quantitative data, providing a comparative overview.

Table 1: Monomer Electrochemical Properties (Approximated for this compound based on 3-Alkylthiophene Data)

| Parameter | Value/Range | Notes |

| Monomer Concentration | 0.01 M - 1.0 M | Higher concentrations can lead to a faster polymerization rate.[2] |

| Oxidation Onset Potential (vs. Ag/Ag+) | ~1.1 V | This is the potential at which the monomer begins to oxidize. The value is similar for many 3-alkylthiophenes.[3] |

| Peak Anodic Potential (Epa) (vs. SCE) | ~1.8 V | This represents the potential of maximum oxidation current during the first voltammetric scan. This value is for 3-methylthiophene and can be considered an estimate for this compound.[3] |

Table 2: Polymer Electrochemical Properties (Poly(this compound) - Approximated)

| Parameter | Value/Range | Notes |

| Doping Level | 1 charge per 3-12 thiophene rings | The level of oxidation of the polymer backbone, which dictates its conductivity.[3] |

| Electrical Conductivity (Doped State) | 10 - 50 S/cm | This value is for iodine-doped polythiophene and serves as a general reference.[4] The conductivity of poly(3-alkylthiophenes) can vary significantly based on synthesis conditions and dopants. |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of poly(this compound) films. The following sections outline the protocols for cyclic voltammetry and electropolymerization.

Cyclic Voltammetry of this compound

Cyclic voltammetry (CV) is a fundamental technique used to study the redox behavior of this compound and to determine its oxidation potential.

Materials and Equipment:

-

Working Electrode: Platinum (Pt) or Glassy Carbon (GC) disk electrode.[2]

-

Counter Electrode: Platinum (Pt) wire or foil.[2]

-

Reference Electrode: Silver/Silver Ion (Ag/Ag+) or Saturated Calomel Electrode (SCE).[3][5]

-

Electrochemical Cell: A three-electrode glass cell.[5]

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.[5]

-

Monomer Solution: 2.5-10.0 mM this compound in a suitable solvent.[5]

-

Supporting Electrolyte Solution: 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF₄) or Lithium Perchlorate (LiClO₄) in acetonitrile (ACN) or dichloromethane (DCM).[2][5]

-

Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenation.[5]

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing cloth, rinse thoroughly with deionized water and the solvent to be used, and dry completely.[6]

-

Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes.

-

Solution Preparation: Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent. Then, add the this compound monomer to achieve the desired concentration.

-

Deoxygenation: Purge the monomer solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[5]

-

Cyclic Voltammetry Scan:

-

Immerse the electrodes in the deoxygenated solution.

-

Set the potential window to scan from an initial potential (e.g., 0 V) to a vertex potential sufficiently positive to observe the oxidation of the monomer (e.g., +2.0 V vs. Ag/Ag+) and back to the initial potential.

-

Record the cyclic voltammogram for several cycles to observe the growth of the polymer film.[8]

-

Electropolymerization of this compound

Electropolymerization is a direct method to synthesize a conductive film of poly(this compound) onto an electrode surface.

Materials and Equipment:

-

Same as for Cyclic Voltammetry, with the working electrode being the substrate for polymer deposition (e.g., Indium Tin Oxide (ITO) coated glass, Pt foil).[2][8]

Procedure:

-

Solution Preparation and Deoxygenation: Prepare the monomer and electrolyte solution as described for cyclic voltammetry and deoxygenate thoroughly.

-

Potentiostatic or Potentiodynamic Polymerization:

-

Potentiostatic Method: Apply a constant potential, typically slightly above the oxidation onset potential of the monomer (e.g., 1.2 V vs. Ag/Ag+), for a set duration to grow the polymer film.[9]

-

Potentiodynamic Method (Cyclic Voltammetry): Repeatedly cycle the potential within a window that encompasses the monomer's oxidation potential. The polymer film will grow with each successive cycle.[8][10]

-

-

Film Characterization: After polymerization, the electrode coated with the poly(this compound) film should be rinsed with the pure solvent to remove any unreacted monomer and electrolyte. The electrochemical properties of the polymer film can then be characterized by running cyclic voltammetry in a monomer-free electrolyte solution.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical characterization and electropolymerization of this compound.

References

- 1. mch.du.ac.ir [mch.du.ac.ir]

- 2. benchchem.com [benchchem.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. chem.cmu.edu [chem.cmu.edu]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. inlab.thu.edu.tw [inlab.thu.edu.tw]

- 7. asdlib.org [asdlib.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

Supramolecular Assembly of 2-n-Octylthiophene Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the principles, experimental methodologies, and characterization of the supramolecular assembly of 2-n-octylthiophene derivatives. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are interested in the bottom-up fabrication of functional nanostructures from thiophene-based molecules. The guide covers the fundamental driving forces behind self-assembly, detailed experimental protocols for inducing and characterizing these assemblies, and quantitative data from relevant studies.

Introduction to Supramolecular Assembly of Thiophene Derivatives

The self-assembly of π-conjugated molecules, such as thiophene derivatives, into well-defined supramolecular structures is a powerful strategy for creating functional materials with tailored optoelectronic and physicochemical properties. These assemblies are governed by a delicate interplay of non-covalent interactions, including π-π stacking, van der Waals forces, and solvophobic effects. The resulting nanostructures, which can range from nanofibers and nanorods to two-dimensional sheets, have potential applications in organic electronics, sensing, and biomedical fields.

The introduction of alkyl side chains, such as the n-octyl group at the 2-position of the thiophene ring, is a common strategy to enhance solubility and influence the packing of the conjugated backbones. The length and position of these side chains play a crucial role in determining the morphology and stability of the resulting supramolecular assemblies.

Key Factors Influencing Supramolecular Assembly

The formation and characteristics of supramolecular assemblies of this compound derivatives are highly sensitive to a variety of external factors:

-

Solvent Quality: The choice of solvent is critical. In "good" solvents, the individual molecules are typically well-solvated and exist as isolated species. In "poor" solvents, the molecules tend to aggregate to minimize unfavorable interactions with the solvent, leading to self-assembly. A common technique involves dissolving the derivative in a good solvent and then inducing aggregation by the addition of a poor solvent.

-

Temperature: Temperature can significantly impact the thermodynamics and kinetics of self-assembly. For many thiophene derivatives, aggregation is favored at lower temperatures, while higher temperatures can lead to the disassembly of the supramolecular structures.

-

Concentration: The concentration of the thiophene derivative in solution is another key parameter. Above a certain critical aggregation concentration, the formation of supramolecular structures becomes thermodynamically favorable.

-

Substrate: When the self-assembly is performed on a surface, the nature of the substrate (e.g., mica, graphite, silicon oxide) can influence the morphology and orientation of the resulting nanostructures through molecule-substrate interactions.

Quantitative Data on Supramolecular Assembly

The following tables summarize representative quantitative data for the supramolecular assembly of thiophene derivatives. It is important to note that specific data for this compound oligomers are not extensively available in the literature; therefore, data from closely related poly(3-octylthiophene) (P3OT) and other relevant oligothiophenes are presented to illustrate the expected trends.

Table 1: Spectroscopic Properties of Thiophene Derivatives in Solution and Aggregated States

| Compound | Solvent System | State | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Reference |

| Regioregular Poly(3-octylthiophene) (P3OT) | Chlorobenzene | Dispersed | ~450 | ~580, ~625 | [1] |

| Regioregular Poly(3-octylthiophene) (P3OT) | Chlorobenzene/Ethanol | Aggregated | ~520, ~560, ~610 | Red-shifted and quenched | [1] |

| Sexithiophene Derivative (1) | n-Butanol (>30 °C) | Dissolved | ~435 | ~520, ~550 | [2] |

| Sexithiophene Derivative (1) | n-Butanol (<30 °C) | Aggregated | ~470, ~510, ~550 | Red-shifted | [2] |

Table 2: Morphological Characteristics of Self-Assembled Thiophene Derivatives

| Compound | Substrate | Assembly Method | Morphology | Typical Dimensions | Reference |

| Poly(3-octylthiophene) (P3OT) | HOPG | Solution Casting | Lamellar Structures | Height: ~2.1 nm | [3] |

| Thiophene Dendrimer (14T-1) | Graphite | Drop Casting | Nanowires | - | [4] |

| Thiophene Dendrimer (30T) | Mica | Drop Casting | Globular Aggregates | - | [4] |

| Sexithiophene Derivative (1) | Glass | Spin Coating | Fiber-like Structures | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the supramolecular assembly of this compound derivatives.

Preparation of Self-Assembled Structures in Solution

This protocol describes the solvent-mixing method to induce supramolecular assembly.

-

Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a "good" solvent (e.g., chloroform, toluene, or tetrahydrofuran) at a concentration of approximately 1 mg/mL.

-

Induction of Aggregation:

-

Take a specific volume of the stock solution and dilute it with the "good" solvent to the desired initial concentration (e.g., 10⁻⁵ M).

-

Gradually add a "poor" solvent (e.g., methanol, ethanol, or acetonitrile) to the solution while stirring or sonicating.

-

The ratio of the good solvent to the poor solvent will determine the extent of aggregation. Monitor the process using UV-Vis spectroscopy.

-

-

Aging/Annealing: Allow the solution to age for a specific period (e.g., several hours to days) at a controlled temperature to allow the self-assembly process to reach equilibrium.

UV-Vis Absorption Spectroscopy

This technique is used to monitor the formation of supramolecular aggregates, which is typically accompanied by a red-shift in the absorption spectrum.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Use a quartz cuvette with a 1 cm path length.

-

Prepare a series of solutions with varying ratios of good to poor solvent.

-

Use the pure solvent mixture as a blank for baseline correction.

-

-

Measurement:

-

Record the absorption spectra over a wavelength range of 300-800 nm.

-

Observe the changes in the position and shape of the π-π* absorption band. The appearance of new, red-shifted peaks is indicative of aggregation.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic interactions within the aggregates.

-

Instrumentation: Use a spectrofluorometer.

-

Sample Preparation: Prepare samples as described for UV-Vis spectroscopy. Ensure the solutions are optically dilute to avoid inner filter effects.

-

Measurement:

-

Excite the sample at a wavelength where the monomer absorbs but the aggregate absorption is minimal to selectively observe monomer emission, or excite at an isosbestic point.

-

Record the emission spectra. Aggregation often leads to a red-shift and sometimes quenching of the fluorescence compared to the isolated molecules.

-

Atomic Force Microscopy (AFM) Imaging

AFM is a powerful technique for visualizing the morphology of the self-assembled nanostructures on a surface.

-

Substrate Preparation:

-

Use an atomically flat substrate such as freshly cleaved highly oriented pyrolytic graphite (HOPG) or mica.

-

Ensure the substrate is clean and free of contaminants.

-

-

Sample Deposition:

-

Deposit a small drop (e.g., 10 µL) of the solution containing the aggregates onto the substrate.

-

Allow the solvent to evaporate slowly in a controlled environment (e.g., under a petri dish) to promote ordered assembly on the surface.

-

Alternatively, spin-coating can be used to create thin films.

-

-

Imaging:

-

Use an AFM operating in tapping mode to minimize damage to the soft organic structures.

-

Select an appropriate cantilever with a sharp tip.

-

Optimize the imaging parameters (scan size, scan rate, setpoint) to obtain high-resolution images.

-

Acquire both height and phase images. Phase images can provide information about variations in material properties.

-

Visualizations

The following diagrams illustrate the logical workflow of the experimental process and a conceptual model of the supramolecular assembly.

Caption: Experimental workflow for the preparation and characterization of supramolecular assemblies.

Caption: Conceptual pathway of supramolecular self-assembly from monomers to nanostructures.

References

Methodological & Application

Synthesis of Poly(3-octylthiophene) from 3-Octylthiophene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-octylthiophene) (P3OT) is a conductive polymer belonging to the poly(3-alkylthiophene) (P3AT) family. Its solubility in common organic solvents, good environmental stability, and favorable electronic properties make it a material of significant interest in the field of organic electronics. P3OT is widely utilized as a p-type semiconductor in various applications, including organic field-effect transistors (OFETs), organic photovoltaic (OPV) devices, and chemical sensors.[1] This document provides detailed protocols for the synthesis of P3OT from the monomer 3-octylthiophene via two primary methods: chemical oxidative polymerization and electrochemical polymerization.

Note on Monomer Nomenclature: While the topic heading refers to "2-n-Octylthiophene," the synthesis of poly(3-octylthiophene) conventionally starts from the monomer 3-octylthiophene . The polymerization occurs through the coupling at the 2 and 5 positions of the thiophene ring. Therefore, the protocols provided herein are for the polymerization of 3-octylthiophene.

Chemical Oxidative Polymerization using Ferric Chloride (FeCl₃)

Chemical oxidative polymerization is a common and straightforward method for synthesizing P3OT. Ferric chloride (FeCl₃) is a widely used oxidizing agent that facilitates the coupling of monomer units.[2] The reaction is hypothesized to proceed through a radical mechanism.[2]

Experimental Protocol

Materials:

-

3-octylthiophene (monomer)

-

Anhydrous ferric chloride (FeCl₃) (oxidant)

-

Chloroform (solvent)

-

Methanol (for washing)

-

Water

Procedure:

-

Monomer Solution Preparation: In a reaction vessel, dissolve 3-octylthiophene in chloroform.

-

Oxidant Suspension: In a separate flask, add anhydrous FeCl₃ to chloroform and stir to create a suspension. It is crucial that the FeCl₃ exists in a solid state within the reaction mixture to be an effective oxidant.[2]

-

Polymerization: Add the 3-octylthiophene solution to the FeCl₃ suspension at room temperature with vigorous stirring. The reaction mixture will typically darken, indicating the formation of the polymer. The polymerization is generally allowed to proceed for a set duration, often around 20 minutes.[2]

-

Termination and Purification:

-

Terminate the polymerization by adding water to the reaction mixture.[2]

-

Wash the polymer with water and then precipitate it with acidic ethanol.[2]

-

Filter the precipitate and wash it repeatedly with methanol until the filtrate is colorless. This step is crucial to remove any remaining FeCl₃ and oligomers.

-

Dry the resulting polymer powder under vacuum.

-

Data Presentation: Chemical Polymerization of 3-Alkylthiophenes

The following table summarizes typical reaction conditions and resulting polymer properties for the chemical oxidative polymerization of 3-alkylthiophenes using FeCl₃, based on literature data. Note that specific results for P3OT can vary based on the precise conditions.

| Parameter | Value/Range | Reference |

| Monomer | 3-octylthiophene (3-OT) | [2] |

| Oxidant | Ferric Chloride (FeCl₃) | [2] |

| Solvent | Chloroform | [2] |

| Monomer : Oxidant Molar Ratio | 1 : 4 | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Reaction Time | 20 minutes | [2] |

| Resulting Polymer | Poly(3-octylthiophene) (P3OT) | [2] |

| Average Molecular Weight (Mn) | ~34,000 g/mol | |

| Yield | Can be high (e.g., up to 99% in ionic liquids) | [3] |

Experimental Workflow: Chemical Polymerization

References

Application Notes and Protocols for the Polymerization of 2-n-Octylthiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(2-n-octylthiophene), a conductive polymer with potential applications in organic electronics, sensors, and drug delivery systems. The following sections detail common polymerization techniques, including chemical and electrochemical methods, and provide step-by-step experimental procedures.

I. Introduction

Poly(this compound) (P2OT) is a derivative of polythiophene, a well-known class of conducting polymers. The addition of an n-octyl side chain to the thiophene monomer enhances the polymer's solubility in organic solvents, facilitating its processing and characterization. The properties of P2OT, such as its electrical conductivity, optical absorption, and morphology, are highly dependent on the polymerization method and reaction conditions. This document outlines established methods for the synthesis of P2OT to achieve desired material characteristics.

II. Polymerization Techniques

The primary methods for the synthesis of poly(this compound) are chemical oxidative polymerization and electrochemical polymerization. Each technique offers distinct advantages and allows for the tuning of the final polymer's properties.

-

Chemical Oxidative Polymerization: This method typically employs a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce the polymerization of the this compound monomer.[1][2] It is a widely used technique due to its relative simplicity and scalability for producing larger quantities of the polymer.[1]

-

Electrochemical Polymerization: This technique involves the direct polymerization of the monomer onto an electrode surface through an electrochemical process.[3][4] It offers excellent control over the film thickness and morphology of the resulting polymer.[4] Common methods include cyclic voltammetry and potentiostatic deposition.

-

Grignard Metathesis (GRIM) Polymerization: This method is a powerful tool for synthesizing regioregular poly(alkylthiophenes) with a high degree of head-to-tail couplings, which can lead to improved electronic properties.[5][6][7]

III. Quantitative Data Summary

The properties of poly(this compound) are significantly influenced by the chosen synthesis method. The following table summarizes typical quantitative data for poly(3-octylthiophene) (P3OT), a closely related and more extensively studied polymer, which can serve as a reference for the expected properties of P2OT.

| Polymerization Method | Molecular Weight (Mₙ, kDa) | Polydispersity Index (PDI) | Regioregularity (% HT) | Reference |

| Chemical Oxidative (FeCl₃) | 10 - 91 | 2.0 - 2.4 | ~90 - 96 | [8] |

| GRIM Method | 23 - 28 | 1.3 - 1.8 | >95 | [9] |

Note: Data for poly(this compound) is limited in the literature; the provided data for poly(3-octylthiophene) is for comparative purposes. The actual values for P2OT may vary depending on the specific experimental conditions.

IV. Experimental Protocols

A. Chemical Oxidative Polymerization Protocol

This protocol describes the synthesis of poly(this compound) using iron(III) chloride (FeCl₃) as the oxidant.

Materials:

-

This compound (monomer)

-

Anhydrous Iron(III) chloride (FeCl₃) (oxidant)

-

Anhydrous Chloroform (solvent)

-

Methanol (for precipitation and washing)

-

Ammonia solution (for neutralization)

-